molecular formula C11H13BO2S2 B13788276 1,1-(Ethylenedithio)-indane-5-boronic acid CAS No. 915402-16-3

1,1-(Ethylenedithio)-indane-5-boronic acid

Katalognummer: B13788276
CAS-Nummer: 915402-16-3
Molekulargewicht: 252.2 g/mol
InChI-Schlüssel: JVWLFCWJEYPPSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-(Ethylenedithio)-indane-5-boronic acid is an organoboron compound that features a boronic acid functional group attached to an indane ring system with an ethylenedithio substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-(Ethylenedithio)-indane-5-boronic acid typically involves the formation of the boronic acid group through the reaction of an appropriate boron reagent with an indane derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with a boronic acid or boronate ester . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of boronic acids generally involves the oxidation of boranes or the hydrolysis of borate esters . These methods are scalable and can be adapted for the production of various boronic acid derivatives, including this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-(Ethylenedithio)-indane-5-boronic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted indane derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1,1-(Ethylenedithio)-indane-5-boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate biological pathways and chemical reactions . The ethylenedithio substituent may also influence the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1-(Ethylenedithio)-indane-5-boronic acid is unique due to the combination of its boronic acid group, indane ring system, and ethylenedithio substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, medicine, and materials science.

Eigenschaften

CAS-Nummer

915402-16-3

Molekularformel

C11H13BO2S2

Molekulargewicht

252.2 g/mol

IUPAC-Name

spiro[1,3-dithiolane-2,1'-2,3-dihydroindene]-5'-ylboronic acid

InChI

InChI=1S/C11H13BO2S2/c13-12(14)9-1-2-10-8(7-9)3-4-11(10)15-5-6-16-11/h1-2,7,13-14H,3-6H2

InChI-Schlüssel

JVWLFCWJEYPPSC-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C1)C3(CC2)SCCS3)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.